

Role of CCL27 in recruiting memory T-lymphocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCL27

Cat. No.: B1577586

[Get Quote](#)

An In-Depth Technical Guide on the Role of **CCL27** in Recruiting Memory T-Lymphocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chemokine (C-C motif) ligand 27 (**CCL27**) and its cognate receptor, CC chemokine receptor 10 (CCR10), form a critical axis for the targeted recruitment of memory T-lymphocytes to the skin. This guide provides a comprehensive overview of the **CCL27/CCR10** pathway, detailing its role in both immune homeostasis and inflammatory skin diseases. It includes quantitative data on T-cell recruitment, detailed experimental protocols for studying this interaction, and visualizations of the core signaling and experimental processes. Understanding this pathway is pivotal for developing novel therapeutics for a range of dermatological and immunological disorders.

The CCL27/CCR10 Axis: Core Components

CCL27, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is a chemokine predominantly and constitutively expressed by epidermal keratinocytes.^[1] Its expression can be significantly upregulated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1beta (IL-1 β).^{[2][3]}

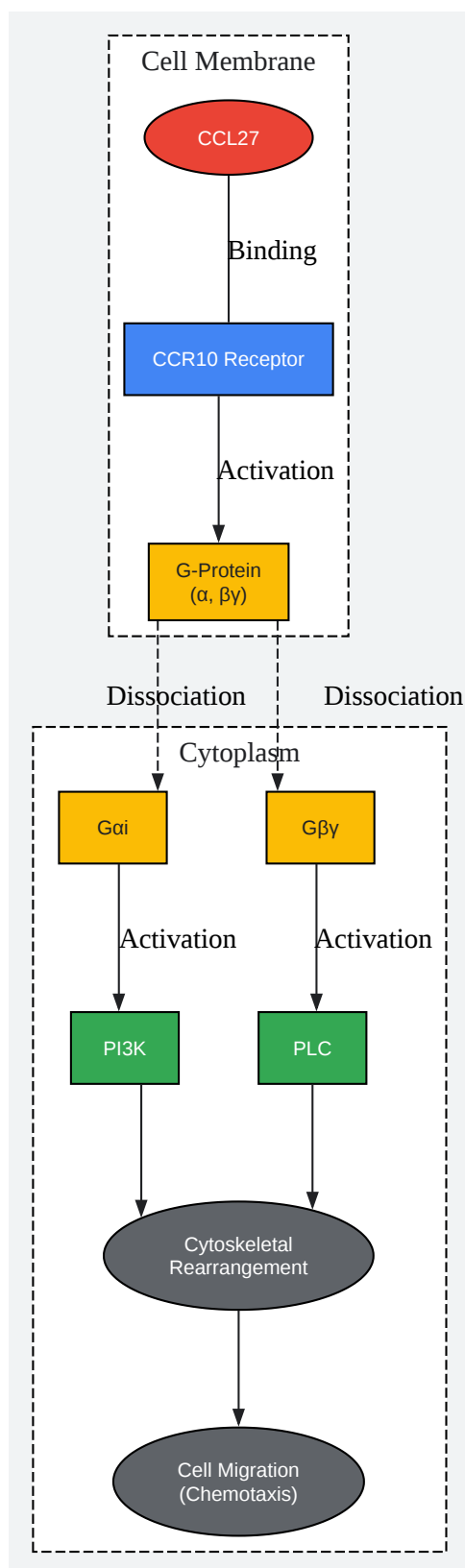
The primary receptor for **CCL27** is CCR10, a G-protein coupled receptor (GPCR).^[1] CCR10 is preferentially expressed on a subset of memory T-lymphocytes known as skin-homing T-cells.

[4] A key marker for these cells is the Cutaneous Lymphocyte-Associated Antigen (CLA).[2] Therefore, the **CCL27**/CCR10 axis provides a specific mechanism to attract CLA+ memory T-cells from circulation into the skin.[2] This interaction is fundamental for T-cell mediated skin inflammation and immune surveillance.[3]

Signaling Pathway and Mechanism of Recruitment

The binding of **CCL27** to CCR10 on the surface of a memory T-lymphocyte initiates a signaling cascade that results in chemotaxis, or directed cell movement, towards the source of the chemokine.

- **GPCR Activation:** **CCL27** binding induces a conformational change in the CCR10 receptor.
- **G-Protein Signaling:** This change activates an associated intracellular heterotrimeric G-protein (typically of the G α i family for chemokine receptors), causing the dissociation of the G α and G β γ subunits.
- **Downstream Effectors:** These subunits trigger multiple downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.
- **Cellular Response:** Activation of these cascades leads to actin polymerization and cytoskeletal rearrangement, resulting in the formation of a leading edge and uropod, which propels the T-cell along the **CCL27** concentration gradient.[5]



[Click to download full resolution via product page](#)

Caption: CCL27-CCR10 signaling cascade in a memory T-lymphocyte.

Quantitative Data on CCL27-Mediated T-Cell Recruitment

Studies utilizing knockout mouse models and in vitro assays have provided quantitative evidence for the role of **CCL27** in T-cell recruitment. The loss of **CCL27** leads to a significant reduction in the presence of specific T-cell populations in the skin.

Model / Condition	T-Cell Subset	Observation	Reference
CCL27-Knockout (KO) Mice	CCR10+ T-cells	Reduced presence and dysregulated localization in the skin.	[6] [7]
CCL27-KO Mice	Skin-resident Treg cells	Preferential reduction in the skin under homeostatic conditions.	[8]
CCL27-KO Mice	Skin-resident CD4+ and CD8+ T-cells	Numbers significantly reduced compared to wild-type controls.	[6]
Imiquimod-induced Psoriasis Model	CCL27-KO Mice	Increased skin inflammation and IL-17+ T-cells compared to wild-type.	[6]
Human Inflammatory Skin Disease	Psoriasis, Atopic Dermatitis	Most skin-infiltrating lymphocytes express CCR10.	[3]

Role in Homeostasis and Disease

The **CCL27/CCR10** axis is a key regulator of immune homeostasis in barrier tissues, particularly the skin.[\[6\]](#)[\[7\]](#) Under normal, non-inflammatory conditions, it helps establish and maintain the population of skin-resident T-cells, including regulatory T-cells (Tregs), which are crucial for preventing inappropriate immune responses.[\[8\]](#)[\[9\]](#)

Dysregulation of **CCL27** expression is implicated in several inflammatory skin diseases:

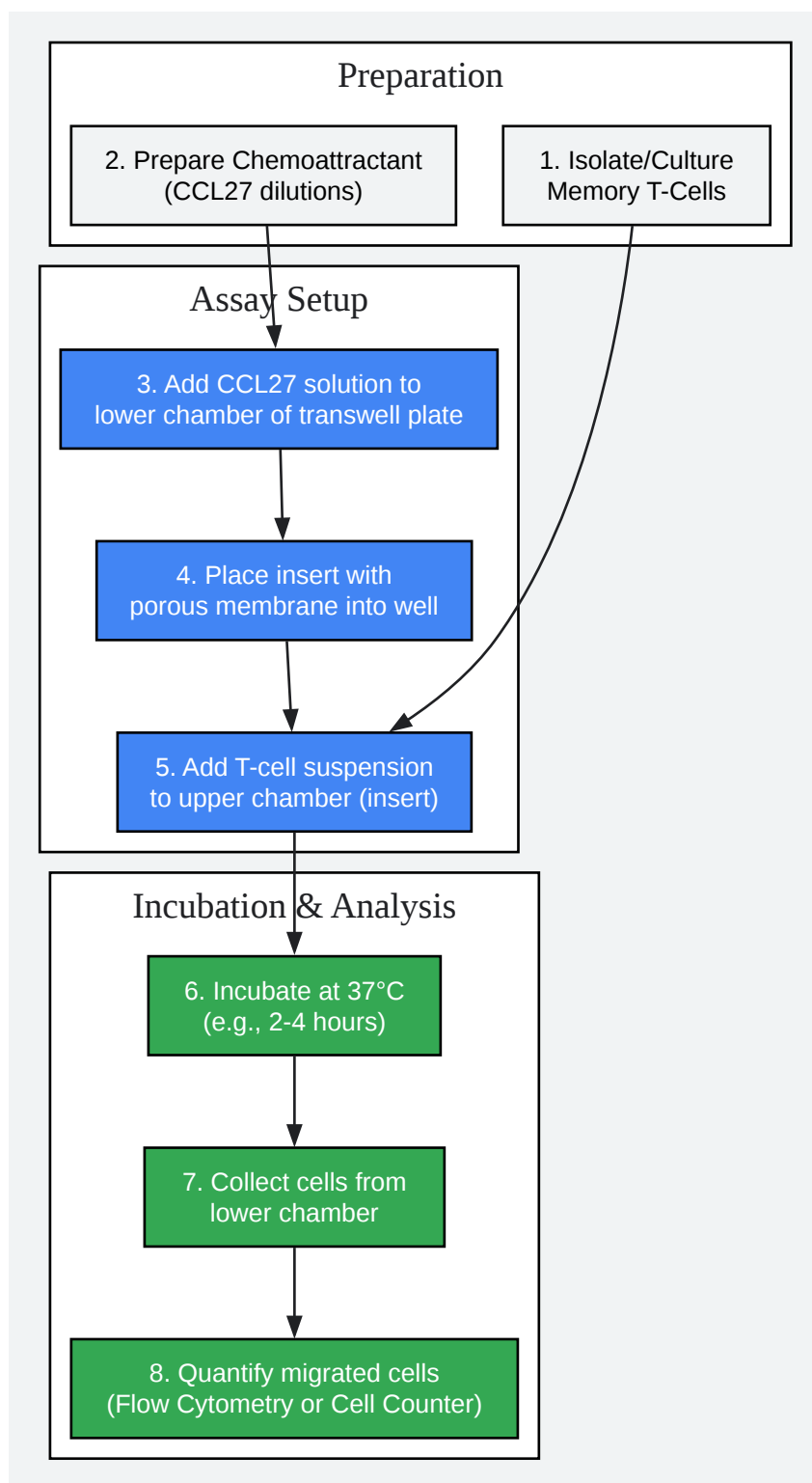
- Psoriasis: While some reports suggest increased **CCL27** in psoriatic lesions, others indicate a decrease, potentially reflecting different stages of the disease.[\[1\]](#)[\[4\]](#) The loss of **CCL27**-mediated regulation may contribute to the T-cell dysregulation seen in the disease.[\[6\]](#)
- Atopic Dermatitis (AD): **CCL27** levels are generally increased in AD, contributing to the recruitment of CLA+ memory T-cells that drive the inflammatory response.[\[2\]](#)[\[4\]](#)
- Hidradenitis Suppurativa (HS): **CCL27** expression is severely suppressed in the lesional skin of patients with HS, which may contribute to the inflammatory pathology.[\[6\]](#)

Experimental Protocols

Studying the **CCL27**/CCR10 axis involves a variety of specialized immunological assays. Below are detailed methodologies for key experiments.

In Vitro T-Cell Migration (Chemotaxis) Assay

This assay quantifies the directed migration of T-cells toward a chemokine gradient using a transwell system (also known as a Boyden chamber).



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for a transwell migration assay.

Detailed Methodology:

- Cell Preparation:
 - Isolate primary memory T-cells (e.g., CD4+ or CD8+) from peripheral blood mononuclear cells (PBMCs) or use a relevant T-cell line (e.g., Jurkat).
 - Wash and resuspend the cells in serum-free or low-serum media (e.g., RPMI + 0.5% BSA) at a concentration of approximately 2.5×10^6 cells/mL.[\[10\]](#)[\[11\]](#)
- Assay Setup:
 - Use transwell inserts with a pore size appropriate for lymphocytes (typically 5 μ m).[\[11\]](#)
 - Prepare serial dilutions of recombinant **CCL27** in the assay medium. A typical concentration range might be 1 ng/mL to 100 ng/mL. Include a negative control with medium alone.
 - Add the **CCL27** solution to the lower wells of the transwell plate (e.g., 600 μ L).[\[10\]](#)
 - Place the transwell inserts into the wells.
 - Add the T-cell suspension to the top of the insert (e.g., 100 μ L).[\[10\]](#)
- Incubation and Analysis:
 - Incubate the plate at 37°C with 5% CO₂ for 2 to 4 hours.[\[10\]](#)
 - After incubation, carefully remove the inserts.
 - Collect the contents of the lower chamber.
 - Quantify the number of migrated cells using a flow cytometer (by adding counting beads) or an automated cell counter.[\[10\]](#)[\[12\]](#) The percentage of migration can be calculated relative to the initial number of cells added to the insert.

In Vivo T-Cell Recruitment Assay

This assay assesses the ability of a chemokine to recruit adoptively transferred T-cells to a specific tissue compartment in a live animal model (e.g., mouse).[\[13\]](#)

Detailed Methodology:

- T-Cell Preparation and Transfer:
 - Generate or isolate effector/memory T-lymphocytes. These cells can be labeled with a fluorescent dye like CFSE for tracking.[\[14\]](#)
 - Adoptively transfer a known number of these T-cells into a recipient mouse via intravenous injection.
- Chemokine Administration:
 - After a set period to allow for cell circulation (e.g., 24 hours), instill the chemokine (**CCL27**) into a specific, accessible tissue compartment. The airways (via intratracheal instillation) are a common model system.[\[13\]](#) A control group receives a vehicle solution (e.g., PBS).
- Harvest and Analysis:
 - After an appropriate time (e.g., 18-24 hours), harvest the tissue compartment (e.g., via bronchoalveolar lavage for the lungs).
 - Isolate the recruited leukocytes from the harvested fluid/tissue.
 - Use flow cytometry to identify and quantify the adoptively transferred T-cells (e.g., by their fluorescent label and cell surface markers) that have migrated in response to the instilled chemokine.[\[13\]](#)

Animal Models

The use of genetically modified mice is crucial for understanding the *in vivo* function of the **CCL27**/CCR10 axis.

- **CCL27-Knockout (CCL27-KO) Mice:** These mice have the gene for **CCL27** deleted. They are essential for studying the impact of **CCL27** absence on T-cell development, homeostasis, and response to inflammatory challenges in the skin and other barrier tissues.[\[6\]](#)[\[7\]](#)
- **CCR10-Knockout (CCR10-KO) Mice:** These mice lack the CCR10 receptor and are used to study the receptor's role in T-cell localization and function, confirming that the effects seen in

CCL27-KO mice are mediated through this specific receptor.[6]

Conclusion and Future Directions

The **CCL27**/CCR10 axis is a highly specific and potent regulator of memory T-lymphocyte trafficking to the skin. Its central role in both maintaining immune homeostasis and driving inflammation makes it a compelling target for therapeutic intervention.

For Drug Development Professionals:

- Antagonists: Developing small molecule antagonists or neutralizing antibodies against CCR10 could block the recruitment of inflammatory T-cells in diseases like atopic dermatitis.
- Agonists: Conversely, topical application of **CCL27** or a stable agonist could potentially restore immune balance by recruiting regulatory T-cells in conditions like psoriasis or HS.[6]

Future research should focus on further dissecting the downstream signaling events of CCR10 activation and better understanding the precise factors that regulate **CCL27** expression in different disease contexts. This knowledge will be critical for designing targeted and effective therapies that modulate this important immunological pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. taylorandfrancis.com [taylorandfrancis.com]
2. Frontiers | The Skin–Brain Connection Hypothesis, Bringing Together CCL27-Mediated T-Cell Activation in the Skin and Neural Cell Damage in the Adult Brain [frontiersin.org]
3. CCL27-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. mdpi.com [mdpi.com]

- 6. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chemokine-Mediated In Vivo T-Cell Recruitment Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualizing Chemokine-Dependent T Cell Activation and Migration in Response to Central Nervous System Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of CCL27 in recruiting memory T-lymphocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577586#role-of-ccl27-in-recruiting-memory-t-lymphocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com